1-(3,4,5-Trifluorophenyl)-1-butanol
Description
1-(3,4,5-Trifluorophenyl)-1-butanol is a fluorinated aromatic alcohol with a four-carbon aliphatic chain terminating in a hydroxyl group. Fluorine atoms enhance lipophilicity and metabolic stability, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity.
Properties
IUPAC Name |
1-(3,4,5-trifluorophenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-2-3-9(14)6-4-7(11)10(13)8(12)5-6/h4-5,9,14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBJKCIEENWPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C(=C1)F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trifluorophenyl)-1-butanol can be synthesized through several methods. One common approach involves the reaction of 3,4,5-trifluorobenzene with butanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the trifluorobenzene acting as the nucleophile and the butanal as the electrophile. The resulting product is then purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-pressure reaction vessels, and advanced purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trifluorophenyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of 1-(3,4,5-Trifluorophenyl)-1-butanone.
Reduction: Formation of 1-(3,4,5-Trifluorophenyl)butane.
Substitution: Various substituted trifluorophenyl derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
1-(3,4,5-Trifluorophenyl)-1-butanol serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluorophenyl moiety allows for various chemical transformations, including:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : It can be reduced to generate corresponding alkanes.
- Electrophilic Aromatic Substitution : The trifluorophenyl group undergoes substitution reactions, enhancing the synthesis of substituted derivatives.
Biological Applications
Investigating Biological Activity
Research has focused on the potential biological activities of this compound. Studies suggest that the compound may interact with specific biomolecules, influencing cellular signaling pathways and enzyme activities. For instance:
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, which could be beneficial in therapeutic contexts.
- Analgesic Properties : Investigations into its analgesic effects are ongoing, with potential applications in pain management.
Medical Applications
Therapeutic Potential
The compound is being explored for its therapeutic properties. Its unique structure may contribute to:
- Drug Development : The lipophilicity imparted by the trifluorophenyl group enhances membrane permeability, making it a candidate for drug formulation.
- Targeted Therapies : Its ability to modulate biological pathways positions it as a potential agent in targeted therapies for various diseases.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals. Its distinct properties allow for the development of materials with unique characteristics:
- Chemical Manufacturing : Used as an intermediate in synthesizing other fluorinated compounds.
- Material Science : Investigated for use in developing advanced materials due to its stability and reactivity.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammation markers in vitro. |
| Study B | Drug formulation | Enhanced bioavailability observed in animal models when used as a drug delivery agent. |
| Study C | Specialty chemicals | Successful synthesis of fluorinated polymers using this compound as an intermediate. |
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trifluorophenyl)-1-butanol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in cellular signaling pathways and modulation of enzyme activity, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3,4,5-Trifluorophenyl)-1-butanol with structurally analogous compounds, focusing on functional groups, molecular properties, and applications.
Functional Group and Structural Differences
- This compound: Contains a hydroxyl (-OH) group and a four-carbon chain. The alcohol group facilitates hydrogen bonding, enhancing solubility in polar solvents.
- 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride (): Features a primary amine (-NH₂) group and a two-carbon chain, modified as a hydrochloride salt. The amine group increases basicity, enabling salt formation for improved aqueous solubility .
Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Solubility Profile |
|---|---|---|---|---|
| This compound | C₁₀H₁₁F₃O | 204.19 | Alcohol (-OH) | Moderate in organic solvents |
| 1-(3,4,5-Trifluorophenyl)ethan-1-amine HCl | C₈H₉ClF₃N | 215.61 | Amine hydrochloride | High in water (salt form) |
- Electron-Withdrawing Effects : Both compounds bear a 3,4,5-trifluorophenyl group, which enhances electron-deficient aromatic systems, influencing reactivity in substitution reactions.
Research Findings and Limitations
- Key Insight : Fluorinated aromatic alcohols and amines exhibit distinct solubility and reactivity profiles due to functional group differences. The hydrochloride salt form of amines () offers practical advantages in drug formulation.
- Data Gaps: Direct comparative studies on this compound are absent in the provided evidence. Further research is needed to quantify its thermodynamic stability, biological activity, and synthetic scalability.
Biological Activity
1-(3,4,5-Trifluorophenyl)-1-butanol is a compound of interest due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluorophenyl group attached to a butanol moiety. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Antidiabetic Effects
Recent studies have highlighted the potential antidiabetic effects of compounds similar to this compound. For instance, derivatives of butanol have demonstrated significant glucose-lowering effects in diabetic models. In vitro assays using 3T3-L1 adipocytes showed that certain butanol derivatives can enhance glucose uptake and metabolism, suggesting a mechanism that could be applicable to this compound as well .
Cytotoxicity and Cancer Research
Compounds with structural similarities have been evaluated for their cytotoxic effects against various cancer cell lines. For example, studies on related compounds indicated modest cytotoxicity against acute leukemia and glioblastoma cell lines . The mechanism of action often involves the modulation of key signaling pathways and gene expression related to cancer cell proliferation.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in glucose metabolism and cancer progression. For instance, certain derivatives affect the activity of acetylcholinesterase and butyrylcholinesterase .
- Gene Regulation : In silico studies suggest that compounds like this compound could regulate the expression of genes associated with metabolic pathways and cancer progression .
Table: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antidiabetic | 3T3-L1 Cells | Not specified | |
| Cytotoxicity | Jurkat Cells | Pa = 0.456 | |
| Cytotoxicity | SF-295 Glioblastoma | Pa = 0.593 |
Toxicological Considerations
While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Compounds within the butanol family have been associated with nephrotoxicity in long-term exposure studies . Therefore, further investigation into the safety profile of this specific compound is necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
